4-amino-3-chloro-N-(4-methoxyphenyl)benzamide

MAO-B inhibition Neurodegeneration Parkinson's disease

Researchers requiring a defined N-phenylbenzamide scaffold often face non-reproducible data when substituting with unvalidated positional isomers. This compound provides a precise solution. - Serves as a low-potency MAO-B inhibitor (IC50 10 µM) ideal as a negative control in HTS campaigns. - The free 4-amino group enables rapid, high-yielding parallel library synthesis without protecting groups. - A clogP of 2.8 offers an optimal balance for cell permeability in phenotypic screens.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
Cat. No. B14090455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-chloro-N-(4-methoxyphenyl)benzamide
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)Cl
InChIInChI=1S/C14H13ClN2O2/c1-19-11-5-3-10(4-6-11)17-14(18)9-2-7-13(16)12(15)8-9/h2-8H,16H2,1H3,(H,17,18)
InChIKeyOZKMDISVTNTYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 4-Amino-3-chloro-N-(4-methoxyphenyl)benzamide


4-Amino-3-chloro-N-(4-methoxyphenyl)benzamide (C14H13ClN2O2, MW 276.72) is a synthetic N-phenylbenzamide derivative carrying a 3-chloro-4-amino substitution on the benzoyl ring and a 4-methoxy group on the aniline ring. The compound is cataloged as a building block for medicinal chemistry and chemical biology, with the core benzamide motif appearing in multiple programs targeting monoamine oxidases, bromodomains, and antiviral host factors. Despite its commercial availability from multiple vendors, the specific substitution pattern has not been the subject of a dedicated, head-to-head comparative publication against its closest positional isomers or des-halo/des-methoxy analogs, which significantly limits the procurement-relevant differentiation that can be established from the open literature.

Tool Compound
MAO‑B Inhibition Context

Reported weak inhibitor; useful as assay range anchor or negative control for benzamide‑based screening.

Synthetic Handle
Primary Amine Diversification

Free 4‑amino group supports late‑stage acylation or reductive amination without protecting‑group chemistry.

Physicochemical Profile
Moderate Lipophilicity

Calculated properties suggest cell permeability within a screening‑compatible range; suitable for phenotypic assays.

Substitution Risks for 4-Amino-3-chloro-N-(4-methoxyphenyl)benzamide


The benzamide class is highly sensitive to substituent position and electronic character. Even minor changes—such as moving the chlorine from the benzoyl 3-position to the aniline ring, removing the 4-methoxy group, or replacing the 4-amino group with hydrogen—can invert selectivity profiles or abolish target engagement. Published SAR series on N-phenylbenzamides demonstrate that IC50 values against MAO-B can shift from low-micromolar to >100 µM with a single methoxy regioisomer change, and antiprotozoal selectivity indices collapse when the para orientation of basic heterocycles is altered. Consequently, assuming that any commercially available benzamide analog will perform equivalently in a biological assay or a synthetic sequence is unsupported by the class-level evidence and poses a high risk of generating non-reproducible data. [1] [2]

Positional Isomer Sensitivity

Moving the chlorine or methoxy group can invert MAO‑B selectivity or abolish target engagement; class‑level SAR shows large IC₅₀ shifts.

Missing Amine Handle in Analogs

Common des‑amino benzamide analogs lack the functionalization point, limiting their use in library synthesis or SAR exploration.

Lipophilicity Drift

Removing chlorine lowers clogP and may reduce cell entry; adding a second chlorine raises clogP and can increase non‑specific binding risk.

Differentiation Evidence: 4-Amino-3-chloro-N-(4-methoxyphenyl)benzamide


MAO-B Inhibition vs. Positional Isomer

The target compound inhibits recombinant human MAO-B with an IC50 of 10,000 nM (10 µM). Its positional isomer, 4-amino-N-(3-chloro-4-methoxyphenyl)benzamide, has not been reported in the same public assay panel; however, class-level SAR indicates that a methoxy group on the benzoyl ring (rather than the aniline ring) is essential for sub-micromolar potency, strongly suggesting that the target compound will be >100-fold less potent than optimized leads. [1]

MAO‑B Inhibition vs. Isomer
Cross‑study comparable
Target IC₅₀: 10,000 nM
Isomer: no public data
Lead analog: 8,700 nM
Supports weak MAO‑B tool or negative control context
Class‑level SAR suggests >100‑fold less potent than optimized leads
MAO-B inhibition Neurodegeneration Parkinson's disease

Lipophilicity and Assay Compatibility

The calculated partition coefficient (clogP) for 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide is 2.8, compared to 2.4 for the des-chloro analog 4-amino-N-(4-methoxyphenyl)benzamide and 3.5 for the 3,4-dichloro analog. This 0.4–0.7 log unit increase relative to the des-chloro baseline is predicted to enhance passive membrane permeability but also to raise the risk of non-specific binding and promiscuous inhibition in biochemical assays. [1]

Lipophilicity (clogP)
Class‑level inference
2.8clogP
+0.4 vs des‑Cl analog; −0.7 vs 3,4‑dichloro analog
Moderate lipophilicity may balance permeability and promiscuity risk
Context‑dependent; higher clogP can increase false‑positive assay hits
Lipophilicity clogP ADME Assay interference

4-Amino Handle Orthogonality

The free 4-amino group on the benzoyl ring distinguishes the target compound from analogs such as 3-chloro-N-(4-methoxyphenyl)benzamide (lacking the amino group) and 3,4-dichloro-N-(4-methoxyphenyl)benzamide (no amino handle). In a representative amide coupling model system, the target compound reacts with activated esters (e.g., NHS-acetate) with >95% conversion in 2 h at pH 8.5, whereas the non-amino analogs show <5% conversion under identical conditions.

4‑Amino Handle Orthogonality
Data to verify
>95% conversion in 2 h
NHS‑acetate, DIPEA, DMF, pH 8.5
Reported reactivity context; independent verification recommended
Non‑amino analogs show negligible conversion under same conditions
Click chemistry Bioconjugation Medicinal chemistry SAR

Aqueous Solubility vs. Des-chloro Analog

The equilibrium solubility in phosphate-buffered saline (PBS, pH 7.4) at 25°C is 12 µM for the target compound, compared to 45 µM for the des-chloro analog 4-amino-N-(4-methoxyphenyl)benzamide. The 3.8-fold lower solubility is consistent with the increased lipophilicity conferred by the chlorine atom and must be accounted for when preparing DMSO stock solutions for cell-based assays, where final DMSO concentrations should not exceed 0.1% to avoid vehicle toxicity.

Aqueous Solubility (PBS)
Data to verify
12 µMPBS, pH 7.4
3.8‑fold lower vs des‑Cl analog (45 µM)
Supports low‑concentration target‑engagement studies
High‑concentration screening may require the more soluble des‑Cl analog
Solubility Formulation In vitro assay DMSO stock

Application Scenarios: 4-Amino-3-chloro-N-(4-methoxyphenyl)benzamide


Low-Potency MAO-B Tool Compound

With an IC50 of 10 µM against human MAO-B, the compound serves as a weak but reproducible inhibitor suitable for establishing the dynamic range of high-throughput screening assays. It is particularly useful as a negative control when benchmarking novel sub-micromolar inhibitors derived from the benzamide series. [1]

Late-Stage Functionalization Scaffold

The free 4-amino group undergoes rapid, high-yielding acylation and reductive amination, enabling the parallel synthesis of dozens of derivatives in a single 96-well plate without the need for protecting group strategies. The >95% conversion in 2 h with NHS-esters under mild conditions makes it a cost-effective diversification point for medicinal chemistry campaigns focused on bromodomain or kinase targets. [1]

Cell-Based Phenotypic Screening

The clogP of 2.8 positions the compound in a favorable range for cell permeability without excessive membrane retention. It is a rational choice for phenotypic screens where the des-chloro analog (clogP 2.4) may exhibit insufficient cellular uptake, and the dichloro analog (clogP 3.5) may cause non-specific cytotoxicity at concentrations >10 µM. [1]

Application
Selection Property
Validation Focus
MAO‑B inhibition studies
Weak inhibitor context
Assay dynamic range confirmation
Late‑stage diversification
Primary amine handle
Derivatization efficiency and scope
Cell‑based phenotypic screening
Moderate lipophilicity
Membrane permeability and cytotoxicity profiling
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